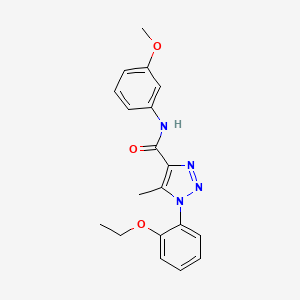

1-(2-ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound is a triazole-based carboxamide featuring a 1,2,3-triazole core substituted with a 5-methyl group, a 2-ethoxyphenyl ring at position 1, and a 3-methoxyphenyl carboxamide group at position 2. Its IUPAC name is 1-(2-ethoxyphenyl)-5-methyl-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 924837-66-1) .

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-4-26-17-11-6-5-10-16(17)23-13(2)18(21-22-23)19(24)20-14-8-7-9-15(12-14)25-3/h5-12H,4H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUSPCUUPOACFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, forming the 1,2,3-triazole core.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like halides or organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical formula and structure:

- Molecular Formula : C₂₅H₂₇N₅O₃

- Molecular Weight : 445.5 g/mol

The triazole ring structure contributes to its biological activity, allowing for various modifications that enhance its pharmacological properties.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a triazole core can exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to 1-(2-ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-231) and colorectal cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The antimicrobial efficacy of triazoles is well-documented. Studies have demonstrated that compounds containing the triazole moiety possess antibacterial and antifungal activities. For example, derivatives have been synthesized that showed potent activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents .

Neuroprotective Effects

Research has indicated that certain triazole derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. In particular, studies have shown that some compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment .

Anti-inflammatory Activity

Triazoles are also being explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways positions these compounds as potential therapeutic agents for conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity Evaluation

A study focused on synthesizing various 1,2,3-triazole derivatives demonstrated that specific modifications to the triazole ring significantly enhanced anticancer activity against multiple cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation, with some derivatives outperforming established chemotherapeutics .

Case Study 2: Antitubercular Screening

In a comprehensive screening of triazole derivatives against Mycobacterium tuberculosis, several compounds exhibited low micromolar activity. Molecular docking studies revealed strong binding interactions with the DprE1 enzyme of the bacteria, suggesting a novel mechanism of action for these compounds .

Case Study 3: Neuroprotective Activity Assessment

Research assessing the neuroprotective effects of triazole derivatives found that specific compounds inhibited AChE with IC50 values comparable to standard drugs used in Alzheimer's therapy. These findings support further development of triazole-based drugs targeting neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

Key Analogs:

Analysis:

- Electronic Effects: The target compound’s 2-ethoxy and 3-methoxy groups are electron-donating, enhancing solubility compared to fluorine-containing analogs (e.g., 2-fluorophenyl in ), which are electron-withdrawing and may reduce metabolic stability.

Key Findings from Analogs:

- Wnt/β-Catenin Pathway Inhibition: Triazole carboxamides with fluorophenyl (e.g., 3o, 3p in ) or quinolinyl groups (e.g., 3r in ) demonstrate glucose/lipid metabolism modulation. The target’s methoxy groups may offer improved solubility for in vivo applications.

- BACE-1 Inhibition: A chloroquinoline-triazole hybrid (QTC-4-MeOBnE) showed a docking score of −8.6 kcal/mol on BACE-1, a target in Alzheimer’s disease . The target compound’s lack of a quinoline moiety may reduce off-target effects but requires validation.

- Antimicrobial Activity: Fluorinated triazoles (e.g., ) exhibit antibacterial properties, while the target’s alkoxy groups may prioritize CNS or metabolic targets due to enhanced blood-brain barrier penetration.

Table: Yield and Conditions for Selected Analogs

*Estimated based on similar procedures.

Biological Activity

1-(2-ethoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (referred to as N-EPTC) is a compound belonging to the 1,2,3-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N-EPTC features a complex structure characterized by a triazole ring, which is known for its ability to interact with various biological targets. The molecular formula for N-EPTC is C₁₈H₁₈N₄O₃, with a molecular weight of 342.36 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of N-EPTC typically involves the reaction of 2-ethoxyphenyl and 3-methoxyphenyl derivatives with appropriate reagents under controlled conditions to yield the desired triazole derivative. The general synthetic pathway includes:

- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.

- Carboxamide Formation : Reacting the resultant triazole with an appropriate carboxylic acid derivative.

Anticancer Activity

Research indicates that N-EPTC exhibits significant anticancer properties across various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer).

- Mechanism of Action : N-EPTC induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell migration through downregulation of epithelial-to-mesenchymal transition markers such as E-cadherin and vimentin .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induces apoptosis; inhibits migration |

| MCF-7 | 1.5 | Activates caspases; affects mitochondrial function |

Antimicrobial Activity

N-EPTC has also shown promising antimicrobial effects against various pathogens:

- Efficacy Against Bacteria : Studies have demonstrated that N-EPTC exhibits inhibitory activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Antifungal Activity

In addition to antibacterial properties, N-EPTC has been evaluated for antifungal activity:

- Fungal Strains Tested : It has shown effectiveness against common fungal pathogens, although specific IC50 values are less documented.

- Potential Applications : This activity suggests possible applications in treating fungal infections resistant to conventional therapies.

Case Studies

A recent study highlighted the potential of N-EPTC in treating drug-resistant cancer types. The compound was tested in vivo using mouse models bearing xenografts of human tumors. Results indicated significant tumor reduction compared to control groups treated with standard chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.